molecular formula C22H25N5O2 B11156282 3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11156282
M. Wt: 391.5 g/mol
InChI Key: UZGKBBOXCWFUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzotriazinone core structure, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the piperazine moiety further enhances its pharmacological potential, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, while the benzotriazinone core may inhibit certain enzymes or proteins involved in disease pathways . These interactions can lead to various biological effects, such as modulation of signal transduction pathways or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is unique due to its combination of a benzotriazinone core and a piperazine moiety, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H25N5O2/c1-16-6-5-9-20(17(16)2)25-12-14-26(15-13-25)21(28)10-11-27-22(29)18-7-3-4-8-19(18)23-24-27/h3-9H,10-15H2,1-2H3

InChI Key

UZGKBBOXCWFUAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.